molecular formula C15H12BrN5O B11311317 N-(4-bromo-2-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(4-bromo-2-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Katalognummer: B11311317
Molekulargewicht: 358.19 g/mol
InChI-Schlüssel: HKAMMDMYFPWASD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrazole ring attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylbenzoic acid and 3-aminobenzamide.

    Formation of Amide Bond: The carboxylic acid group of 4-bromo-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-aminobenzamide to form the amide bond.

    Tetrazole Formation: The tetrazole ring is introduced by reacting the intermediate product with sodium azide (NaN₃) and a suitable electrophile, such as triethyl orthoformate, under acidic conditions.

Industrial Production Methods

Industrial production of N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the original compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    N-(4-Chlor-2-methylphenyl)-3-(1H-Tetrazol-1-yl)benzamid: Ähnliche Struktur mit einem Chloratom anstelle von Brom.

    N-(4-Brom-2-methylphenyl)-3-(1H-Tetrazol-1-yl)benzoesäure: Ähnliche Struktur mit einer Carbonsäuregruppe anstelle eines Amids.

    N-(4-Brom-2-methylphenyl)-3-(1H-Tetrazol-1-yl)anilin: Ähnliche Struktur mit einer Anilingrouppe anstelle eines Benzamids.

Einzigartigkeit

N-(4-Brom-2-methylphenyl)-3-(1H-Tetrazol-1-yl)benzamid ist aufgrund der spezifischen Kombination von funktionellen Gruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen können. Das Vorhandensein des Bromatoms, der Methylgruppe und des Tetrazolrings kann seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen.

Eigenschaften

Molekularformel

C15H12BrN5O

Molekulargewicht

358.19 g/mol

IUPAC-Name

N-(4-bromo-2-methylphenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H12BrN5O/c1-10-7-12(16)5-6-14(10)18-15(22)11-3-2-4-13(8-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)

InChI-Schlüssel

HKAMMDMYFPWASD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.